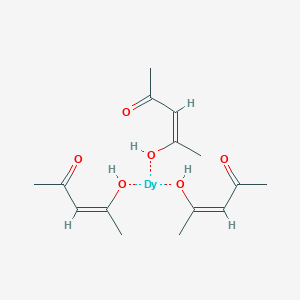
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)-, also known as dysprosium acetylacetonate hydrate, is a coordination compound of dysprosium. It is a rare earth metal complex where dysprosium is coordinated with three molecules of 2,4-pentanedione. This compound is known for its stability and is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- typically involves the reaction of dysprosium chloride or dysprosium nitrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in a controlled environment to prevent contamination and ensure consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- can undergo oxidation reactions where the dysprosium ion is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced under certain conditions, leading to the formation of lower oxidation state dysprosium complexes.
Substitution: Ligand substitution reactions can occur where the 2,4-pentanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed
Oxidation: Higher oxidation state dysprosium complexes.
Reduction: Lower oxidation state dysprosium complexes.
Substitution: New dysprosium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other dysprosium complexes. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems where dysprosium complexes are used as probes or markers.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets, phosphors, and other materials that require the unique properties of dysprosium.
Mecanismo De Acción
The mechanism of action of dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- involves the coordination of dysprosium with the 2,4-pentanedione ligands. This coordination stabilizes the dysprosium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dysprosium(III) chloride
- Dysprosium(III) nitrate
- Dysprosium(III) sulfate
Comparison
Dysprosium,tris(2,4-pentanedionato-ko2,ko4)-,(oc-6-11)- is unique due to its coordination with 2,4-pentanedione, which imparts specific stability and reactivity characteristics. Compared to dysprosium(III) chloride, nitrate, and sulfate, this compound is more stable and has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H24DyO6 |
|---|---|
Peso molecular |
462.85 g/mol |
Nombre IUPAC |
dysprosium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Dy/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clave InChI |
BYBFJHANLYDGFD-LNTINUHCSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Dy] |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


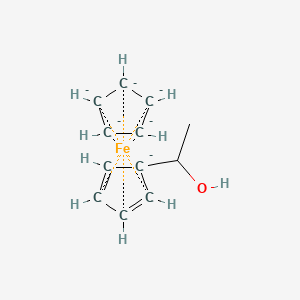
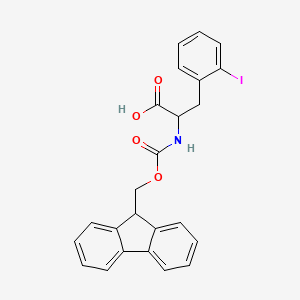
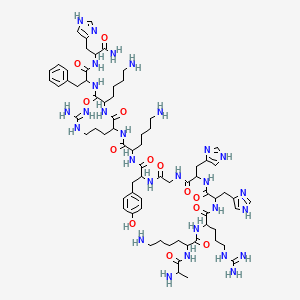


![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
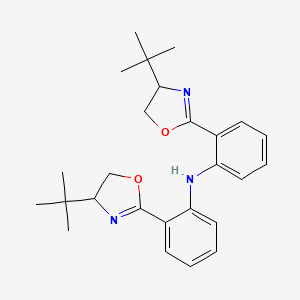
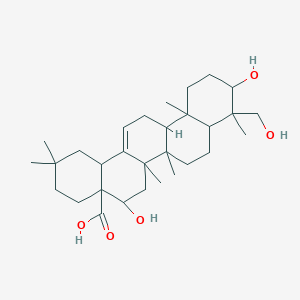
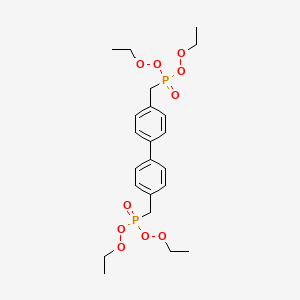
![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)

